tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate
Description
This compound belongs to the class of tetraazacyclododecane-based ligands, which are macrocyclic chelators widely used in coordination chemistry and biomedical applications. Its structure comprises:
- A 12-membered tetraazacyclododecane ring.
- Three (1R)-carboxylatoethyl substituents at positions 4, 7, and 10.
- A (2R)-propanoate group at position 1.
- Four sodium counterions to balance the negative charge of the carboxylates.
Properties
Molecular Formula |
C20H32N4Na4O8 |
|---|---|
Molecular Weight |
548.4 g/mol |
IUPAC Name |
tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C20H36N4O8.4Na/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30;;;;/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4/t13-,14-,15-,16-;;;;/m1..../s1 |
InChI Key |
SWZXYEHSFYOIFF-ZGXKQAFYSA-J |
Isomeric SMILES |
C[C@H](C(=O)[O-])N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)[O-])N1CCN(CCN(CCN(CC1)C(C)C(=O)[O-])C(C)C(=O)[O-])C(C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate typically involves the cyclization of linear precursors under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired macrocyclic structure. Common reagents used in the synthesis include tert-butyl esters and other protecting groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable methods for the direct introduction of functional groups into the macrocyclic structure . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the macrocyclic ring.
Substitution: Substitution reactions are common, where different substituents can be introduced into the macrocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the macrocyclic structure.
Scientific Research Applications
Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions and processes.
Biology: Employed in biological studies to investigate metal ion interactions with biomolecules.
Mechanism of Action
The mechanism of action of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate involves the formation of stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, preventing their unwanted interactions with other molecules. This chelation process is highly specific and depends on the size and charge of the metal ion .
Comparison with Similar Compounds
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetic Acid)
Structure : Four acetate (-CH₂COOH) groups attached to the macrocycle.
Key Differences :
Functional Comparison :
| Property | DOTA | Target Compound |
|---|---|---|
| Number of Carboxylates | 4 | 7 (3 × 2-carboxylatoethyl + 1 propanoate) |
| Metal Binding | High stability with Gd³⁺, Lu³⁺, Ga³⁺ | Enhanced denticity for larger radiometals |
| Kinetic Inertness | Extremely high (slow metal dissociation) | Potentially lower due to steric effects |
| Applications | MRI (Gd-DOTA), radiopharmaceuticals | Experimental/theoretical use in Sc³⁺/Ga³⁺ complexes |
Research Findings :
DOTAGA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetrakis(methyleneacetic acid))
Structure : Four methyleneacetic acid (-CH₂CH₂COOH) groups.
Key Differences :
- DOTAGA has longer methylene linkers between the macrocycle and carboxylates, increasing flexibility.
Functional Comparison :
| Property | DOTAGA | Target Compound |
|---|---|---|
| Linker Length | -CH₂CH₂COOH | -CH₂CH(COO⁻)₂ (shorter, branched) |
| Metal Binding | Broad-spectrum (e.g., ²¹²Pb, ⁶⁸Ga) | Likely optimized for smaller ions (e.g., Sc³⁺) |
| Thermodynamic Stability | log K (Ga³⁺) ≈ 21.3 | Predicted higher due to increased denticity |
Research Findings :
DOTAla (1,4,7,10-Tetraazacyclododecane-1,4,7-Triacetic Acid-10-Alanine)
Structure : Three acetate groups and one alanine-linked substituent.
Key Differences :
- DOTAla integrates a bioconjugatable amino acid (alanine), whereas the target compound focuses on carboxylate density .
- The target compound lacks a direct bioconjugation handle but offers superior charge density for ionic interactions.
Functional Comparison :
| Property | DOTAla | Target Compound |
|---|---|---|
| Bioconjugation | Yes (via alanine) | No (focused on metal chelation) |
| Charge at pH 7 | -3 | -7 (tetrasodium form) |
| Applications | Bimodal (MRI + targeted therapy) | Specialized metal chelation |
Research Findings :
Biological Activity
Tetrasodium; (2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is a complex compound with potential biological activities. Its structure features a tetraazacyclododecane core modified with carboxylate groups, which may influence its interaction with biological systems. This article provides an in-depth examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it belongs to the class of tetraazacyclododecanes. The presence of multiple carboxylate groups suggests potential for chelation and interaction with metal ions, which can be crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N4O6 |
| Molecular Weight | 318.38 g/mol |
| Solubility | Soluble in water |
| pH | Neutral |
The biological activity of tetrasodium; (2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is primarily attributed to its ability to chelate metal ions and modulate biochemical pathways. Studies suggest that it may interact with various cellular receptors and enzymes, influencing processes such as cell signaling and metabolism.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of carboxylate groups enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that tetrasodium can reduce reactive oxygen species (ROS) levels in cellular models.
Antimicrobial Activity
Preliminary studies have shown that tetrasodium; (2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate exhibits antimicrobial properties against various bacterial strains. The chelation mechanism may disrupt microbial metabolism by binding essential metal ions required for growth.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines reveal a dose-dependent response to the compound. While lower concentrations exhibit minimal toxicity, higher doses can induce apoptosis in cancerous cells. This selective cytotoxicity highlights its potential as an anticancer agent.
Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of tetrasodium was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels at concentrations above 50 µM.
Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial effects against Escherichia coli and Staphylococcus aureus demonstrated that tetrasodium at concentrations of 100 µg/mL inhibited bacterial growth by over 70%.
Study 3: Cytotoxic Effects on Cancer Cells
In vitro experiments using MCF-7 breast cancer cells showed that treatment with tetrasodium at concentrations ranging from 25 µM to 100 µM resulted in increased apoptosis rates as measured by flow cytometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
